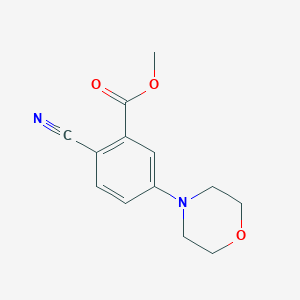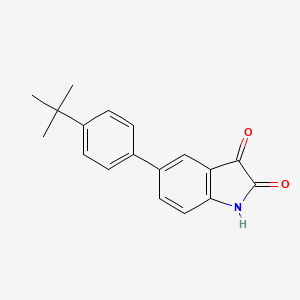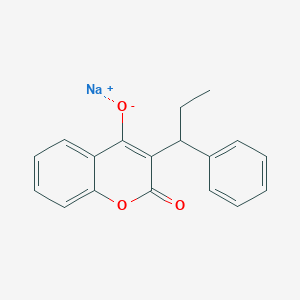
sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate is a complex organic compound belonging to the class of chromen-4-olates This compound is characterized by its unique structure, which includes a chromone core substituted with a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with phenylpropyl bromide in the presence of a base, followed by cyclization to form the chromone core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone-2,3-diones, while reduction can produce dihydrochromones.
Scientific Research Applications
Sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
- 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-yl hydrogen sulfate
- 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-yl acetate
Comparison: Compared to its analogs, sodium 2-oxo-3-(1-phenylpropyl)-2H-chromen-4-olate exhibits unique properties due to the presence of the sodium ion. This can influence its solubility, reactivity, and biological activity. For instance, the sodium salt form may have enhanced solubility in aqueous solutions, making it more suitable for certain applications .
Properties
Molecular Formula |
C18H15NaO3 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
sodium;2-oxo-3-(1-phenylpropyl)chromen-4-olate |
InChI |
InChI=1S/C18H16O3.Na/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20;/h3-11,13,19H,2H2,1H3;/q;+1/p-1 |
InChI Key |
WJLGWTMFOUPTMF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




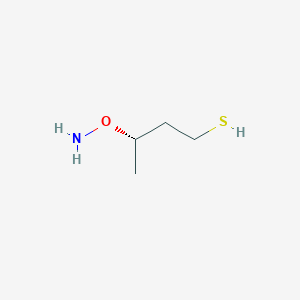

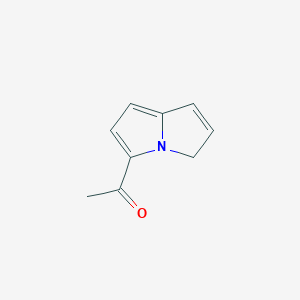

![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
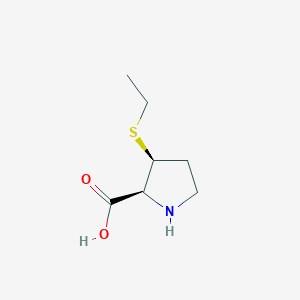
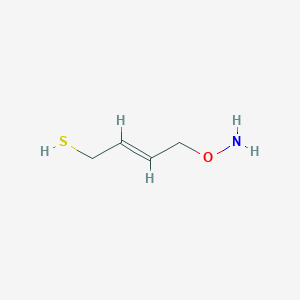
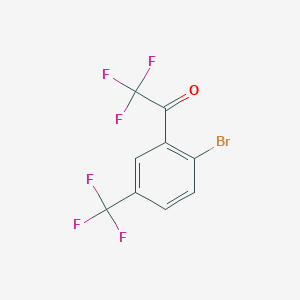
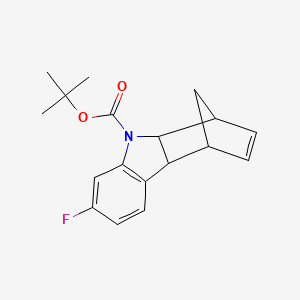
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
